4-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
Description
Properties
IUPAC Name |
4-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-21-11-3-2-4-12-13(11)17-15(22-12)19-18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZZFSFMGTZECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the reaction of 4-methoxyaniline with carbon disulfide and bromine, followed by cyclization to form the benzothiazole ring.
Introduction of the Fluoro Group: The 4-fluorobenzoyl chloride is synthesized separately and then reacted with the benzothiazole derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and tuberculosis.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The benzothiazole moiety can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Structural Differences:
- Hydrazide Substituents: Benzylidene vs. Benzo[d]thiazole: Replacing the benzo[d]thiazole group with a benzylidene moiety (e.g., 4-fluoro-N′-(4-methoxybenzylidene)benzohydrazide) reduces planarity but enhances π-conjugation, affecting optical properties . Substituent Position: Analogous compounds like (E)-4-fluoro-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide () exhibit increased methoxy groups, enhancing solubility and nonlinear optical (NLO) responses due to extended electron delocalization .
Physical Properties:
Synthesis Routes:
- The target compound is synthesized via condensation of 4-fluorobenzohydrazide with 4-methoxybenzo[d]thiazole-2-carbaldehyde under reflux in ethanol .
- Analogs like 4a–4d () require multi-step reactions involving α-halogenated ketones and sodium hydroxide-mediated cyclization, highlighting the complexity introduced by additional heterocycles .
Spectroscopic and Optical Properties
UV-Vis and IR Spectroscopy:
- The Fe(III) complex of 4-fluoro-N'-[(pyridine-4-yl)carbonyl]benzohydrazide () showed λ_max = 265.6 nm, attributed to ligand-to-metal charge transfer (LMCT). The target compound’s methoxy group may similarly influence electronic transitions .
- IR spectra of analogs (e.g., 7d, ) confirm C=O (1636 cm⁻¹) and C=N (1583 cm⁻¹) stretches, consistent with hydrazide derivatives .
Nonlinear Optical (NLO) Properties:
Stability and Tautomerism
- Triazole-thione derivatives () exist in thione-thiol tautomeric forms, confirmed by IR (absence of S-H bands) and NMR. The target compound’s rigid benzo[d]thiazole ring likely stabilizes a single tautomer, reducing reactivity compared to flexible analogs .
Biological Activity
4-Fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of fluorine and methoxy groups, enhance its chemical stability and biological activity, making it a compound of significant interest in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups are believed to enhance its binding affinity and specificity to these targets, potentially inhibiting enzyme activity or interfering with cellular signaling pathways.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing similar structural motifs can inhibit the growth of various bacterial strains and fungi. The introduction of the fluorine atom in this compound is hypothesized to enhance its antimicrobial efficacy compared to non-fluorinated analogs.
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound's ability to modulate cell cycle progression and inhibit tumor growth has been observed in vitro.
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives are well-documented. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | Similar core structure without methyl group | Reduced activity |
| 4-chloro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide | Chlorine instead of fluorine | Altered reactivity |
| 4-fluoro-N'-(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide | Hydroxy group instead of methoxy | Different solubility |
Case Studies
Several studies have explored the biological activities of benzothiazole derivatives similar to this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was correlated with increased potency.
- Anticancer Research : Research conducted at a leading cancer institute found that compounds with a benzothiazole core showed promise in inhibiting cancer cell proliferation in various types of cancer, including breast and lung cancer cells.
- Inflammation Model : In an animal model of inflammation, a related benzothiazole derivative significantly reduced edema and inflammatory markers, suggesting potential for therapeutic use in inflammatory conditions.
Q & A
What are the standard synthetic routes for preparing 4-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide?
Basic
The synthesis typically involves three key steps:
Benzothiazole Ring Formation : Reacting 2-aminothiophenol derivatives with fluorinated or methoxylated benzaldehydes under acidic conditions. For example, potassium permanganate in acidic media facilitates oxidation to form the benzothiazole core .
Hydrazide Linkage : Coupling the benzothiazole intermediate with 4-fluorobenzohydrazide via nucleophilic acyl substitution. This step often requires refluxing in polar aprotic solvents (e.g., dimethylformamide) with a base like sodium hydroxide to deprotonate the hydrazine .
Purification : Recrystallization using methanol or ethanol to isolate the final product, followed by characterization via NMR and HPLC to confirm purity .
Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Basic
Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorine coupling patterns) and confirm hydrazide bond formation .
- IR Spectroscopy : Peaks at ~3250 cm (N-H stretch) and ~1650 cm (C=O of hydrazide) validate functional groups .
- Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H] ion) and fragmentation patterns to confirm the backbone structure .
How can researchers optimize reaction conditions to improve the yield of hydrazide linkage formation in this compound?
Advanced
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the hydrazine moiety, improving coupling efficiency .
- Catalyst Use : Adding catalytic triethylamine or pyridine accelerates acyl substitution by neutralizing HCl byproducts .
- Temperature Control : Refluxing at 80–100°C for 6–8 hours balances reaction rate and side-product minimization .
- Protection/Deprotection : Temporarily protecting reactive groups (e.g., methoxy) with acetyl or benzyl groups prevents undesired side reactions .
What methodologies are employed to resolve contradictory data in biological activity studies of benzothiazole derivatives?
Advanced
Contradictions in bioactivity data (e.g., varying IC values) are addressed through:
- Dose-Response Curves : Establishing concentration-dependent effects across multiple replicates to identify outliers .
- Orthogonal Assays : Combining enzymatic inhibition assays (e.g., kinase activity) with cell viability tests (MTT assay) to confirm target specificity .
- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify ligand-target affinity, distinguishing true inhibitors from non-specific binders .
- Meta-Analysis : Comparing results across structurally similar compounds (e.g., fluorinated vs. methoxylated analogs) to identify substituent-specific trends .
How do specific substituents (e.g., fluoro, methoxy) influence the compound's enzyme inhibition efficacy?
Advanced
Substituent effects are evaluated via:
- Molecular Docking : Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., in kinase ATP-binding pockets), while methoxy groups improve solubility and membrane permeability .
- SAR Studies : Replacing the 4-methoxy group with bulkier substituents (e.g., ethoxy) reduces activity, suggesting steric hindrance limits binding .
- Enzyme Kinetics : Fluorine at the benzothiazole 4-position increases / ratios by 30% compared to non-fluorinated analogs, indicating enhanced substrate affinity .
What are the typical biological targets investigated for this compound in pharmacological research?
Basic
Common targets include:
- Kinases : EGFR and VEGFR-2, where the compound acts as a competitive ATP inhibitor .
- Microbial Enzymes : DNA gyrase (in bacteria) and CYP51 (in fungi) are studied for antimicrobial activity .
- Apoptotic Regulators : Caspase-3 and Bcl-2 family proteins in cancer cell lines are assessed via flow cytometry and Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
